Methyl 4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate
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Overview
Description
Quinoline is a nitrogen-based heterocyclic aromatic compound with the molecular formula C9H7N . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . Quinoline and its derivatives are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .
Synthesis Analysis
There are plenty of articles reporting syntheses of quinoline and its functionalization for biological and pharmaceutical activities . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Chemical Reactions Analysis
Quinoline and its derivatives undergo various chemical reactions. For example, each enaminone can be attacked by a given nucleophile at the two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group) with the reactivity order C-3 > C-1 . In addition, it can be attacked by an electrophile at C-2, oxygen, and/or nitrogen sites with reactivity order C-2 > N > O .Scientific Research Applications
Anticancer Activity
Quinoline derivatives have been found to exhibit anticancer activity . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .
Antioxidant Activity
Quinoline derivatives also show antioxidant activity . This makes them valuable in the treatment of diseases caused by oxidative stress .
Anti-inflammatory Activity
Quinoline derivatives have been found to have anti-inflammatory properties . This makes them useful in the treatment of inflammatory diseases .
Antimalarial Activity
Quinoline derivatives have been used in the treatment of malaria . Quinine, a quinoline derivative, has been used for this purpose .
Anti-SARS-CoV-2 Activity
Quinoline derivatives have shown activity against SARS-CoV-2 . This suggests that they could be used in the treatment of COVID-19 .
Antituberculosis Activity
Quinoline derivatives have been found to have antituberculosis activity . This makes them potential candidates for the development of new antituberculosis drugs .
Industrial Chemistry Applications
Quinoline and its derivatives have various applications in industrial chemistry . They are used in the synthesis of other compounds and in various chemical processes .
Synthesis of Heterocycles
Quinoline derivatives are used in the synthesis of related four-membered to seven-membered heterocycles . These heterocycles have unique biological activities .
Future Directions
Quinoline and its derivatives continue to be an area of active research due to their wide range of biological activities and potential therapeutic applications. Future research will likely continue to explore new synthesis methods, biological activities, and potential applications of quinoline derivatives .
Mechanism of Action
Target of Action
It is known that quinoline derivatives, which this compound is a part of, have a wide range of biological activities and can interact with various targets .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, including free radical reactions, nucleophilic substitution, and oxidation .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Quinoline derivatives are known to have a wide range of biological activities, suggesting diverse molecular and cellular effects .
properties
IUPAC Name |
methyl 4-(3,4-dimethylanilino)quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-12-8-9-14(10-13(12)2)20-17-11-18(19(22)23-3)21-16-7-5-4-6-15(16)17/h4-11H,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLLACCVDYTIJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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